Ethyl 2-methylpent-3-enoate, (3Z)-

Environmental fate Atmospheric chemistry Fragrance substantivity

Ethyl 2-methylpent-3-enoate, (3Z)- (CAS 58625-89-1) is the geometrically defined cis (Z) stereoisomer of ethyl 2-methyl-3-pentenoate, a short-chain unsaturated fatty acid ethyl ester (C₈H₁₄O₂, MW 142.20) classified within the fatty acid ester family. It is recognized as a flavoring agent by FEMA (No.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 58625-89-1
Cat. No. B12754864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylpent-3-enoate, (3Z)-
CAS58625-89-1
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C=CC
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3/b6-4-
InChIKeyHOWBPXBYCPKWBL-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methylpent-3-enoate, (3Z)- (CAS 58625-89-1): Defined-Stereoisomer Flavor and Fragrance Ingredient for Precision Formulation and Regulatory Compliance


Ethyl 2-methylpent-3-enoate, (3Z)- (CAS 58625-89-1) is the geometrically defined cis (Z) stereoisomer of ethyl 2-methyl-3-pentenoate, a short-chain unsaturated fatty acid ethyl ester (C₈H₁₄O₂, MW 142.20) classified within the fatty acid ester family [1]. It is recognized as a flavoring agent by FEMA (No. 3456, Z-isomer designation) [2] and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 350) [3]. Unlike the commercial 'high cis' mixture (CAS 1617-23-8), which typically contains approximately 80% cis and 0.1–3% trans isomer , the (3Z)-compound possesses a discrete stereochemical identity, a unique CAS registry number, and a dedicated REACH registration (EC No. 854-058-4, tonnage band ≥0 to <10 tonnes/year) [4], establishing it as a distinct chemical substance for regulatory, analytical, and procurement purposes.

Why Generic 'Ethyl 2-Methyl-3-Pentenoate' Cannot Substitute for the Defined (3Z)-Stereoisomer: Stereochemical Identity Drives Regulatory, Sensory, and Environmental Fate Differentiation


The commercial flavor ingredient commonly listed as 'ethyl 2-methyl-3-pentenoate' (CAS 1617-23-8) is not a single chemical entity but an isomeric mixture with a specified minimum cis content (typically ≥80%) and a permissible trans isomer range (0.1–3.0%) . In contrast, Ethyl 2-methylpent-3-enoate, (3Z)- (CAS 58625-89-1) is the geometrically pure cis stereoisomer. This distinction carries legal weight: the (3Z)- and (3E)- isomers possess independent CAS numbers, separate UNII codes, and distinct REACH registration dossiers [1]. Procuring the undefined mixture when a defined stereoisomer is required exposes the user to batch-to-batch isomer ratio variability that can shift organoleptic performance, environmental fate modeling outputs, and analytical quantification accuracy. Furthermore, the cis (Z) configuration exhibits measurably different atmospheric oxidation kinetics compared to the trans (E) configuration—a property directly relevant to fragrance substantivity prediction, VOC regulatory compliance, and environmental risk assessment [2]. The quantitative evidence below demonstrates that stereochemical specification is not a trivial labeling nuance but a material determinant of chemical behavior.

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 2-methylpent-3-enoate, (3Z)- Against Its Closest Structural Analogs


Atmospheric Oxidation Half-Life: (Z)-Isomer Exhibits 13% Longer Tropospheric Persistence Than (E)-Isomer

The (Z)-stereoisomer demonstrates consistently slower atmospheric oxidation kinetics compared to the (E)-stereoisomer. EPI Suite v4.11 (AopWin v1.92) computational estimates provide a direct isomer-to-isomer comparison: the OH radical reaction rate constant for the cis (Z) isomer is 58.97 × 10⁻¹² cm³/molecule-sec, versus 66.57 × 10⁻¹² cm³/molecule-sec for the trans (E) isomer [1]. Similarly, the ozone reaction rate constant is 13.0 × 10⁻¹⁷ cm³/molecule-sec for the cis isomer versus 20.0 × 10⁻¹⁷ cm³/molecule-sec for the trans isomer [1]. These differences translate into tropospheric half-lives (12-hr day, 1.5 × 10⁶ OH/cm³) of 2.177 hours for the (Z)-isomer and 1.928 hours for the (E)-isomer—a 12.9% longer atmospheric residence time for the cis configuration [1].

Environmental fate Atmospheric chemistry Fragrance substantivity

Isomer Ratio Specification: Pure (Z)-Isomer as Analytical Reference Standard Versus Commercial 'High Cis' Mixture (≥80% Cis, 0.1–3% Trans)

The commercial flavor ingredient marketed as 'ethyl 2-methyl-3-pentenoate' (CAS 1617-23-8) or 'Fruitaleur' (Bedoukian Research) is specified as a mixture containing a minimum of 80.0% cis isomer and 0.1–3.0% trans isomer . This means that a batch at specification extremes could contain anywhere from 80% cis / 3% trans to 97% cis / 0.1% trans, representing a potential 17-percentage-point range in cis isomer content. Ethyl 2-methylpent-3-enoate, (3Z)- (CAS 58625-89-1), when sourced as the defined stereoisomer, serves as the necessary analytical reference standard for quantifying actual isomer ratios in such commercial mixtures via GC-FID or GC-MS methods. Without a pure (Z)-isomer standard, accurate peak assignment and calibration for isomer-specific quantification is not possible.

Analytical chemistry Quality control Flavor formulation

Organoleptic Profile Differentiation: Cis-Enriched Ester Mixture Delivers Quantifiable Taste and Aroma Notes Distinct from Positional Isomer 2-Methyl-2-pentenoate

Patent US 4,000,327 A provides a direct organoleptic comparison between a 3:2 cis:trans ethyl 2-methyl-3-pentenoate mixture and the positional isomer 2-methyl-2-pentenoic acid (disclosed in U.S. Pat. No. 3,449,769) [1]. The 3:2 cis:trans ester mixture is characterized as having: (a) at 1 ppm in food flavorings: 'sweet, fruity, pineapple, strawberry, melon-green taste'; (b) in fragrance: 'fruity, green, strawberry note with a chamomile nuance' [1]. In contrast, the 2-methyl-2-pentenoic acid of the prior art is described as 'only fruity and strawberry-like' but 'does not have the sweet, pineapple, green, herbaceous and pear aroma and taste qualities of the isomeric ester mixture' [1]. While this comparison uses a 60:40 cis:trans mixture rather than the pure (Z)-isomer, the patent explicitly teaches that cis-enrichment is the structural feature responsible for the differentiated organoleptic profile, with the 'high cis' isomeric mixtures (>50% cis) delivering properties 'different in kind' from the 2-methyl-2-pentenoic acid derivatives [1].

Flavor chemistry Organoleptic evaluation Sensory science

Regulatory Identity Precision: Independent REACH Registration and Distinct UNII for the (Z)-Stereoisomer Enable Compliant Procurement in the EU Market

Under the EU REACH Regulation, Ethyl 2-methylpent-3-enoate, (3Z)- holds an independent substance registration (EC No. 854-058-4, CAS 58625-89-1) with a dedicated registration dossier (Active, Full, Joint submission; tonnage band ≥0 to <10 tonnes per annum as of 15-09-2021) [1]. The (E)-isomer (CAS 16489-03-5) and the unspecified mixture (CAS 1617-23-8) are treated as separate substances under REACH [2]. This regulatory separation means that an EU-based downstream user who has registered their use for the (Z)-isomer cannot legally substitute the generic mixture without updating their registration dossier. Additionally, the U.S. FDA Substance Registration System assigns distinct UNII codes: 3H9X7D21DQ for the (3Z)-isomer [3] versus a separate code for the (3E)-isomer [2], reinforcing that these are considered different substances for ingredient labeling and regulatory filing purposes.

Regulatory compliance REACH registration Supply chain specification

Environmental Fate and Biodegradation Profile: Ready Biodegradability Prediction with Quantified Partitioning Coefficients

The EPI Suite v4.11 estimation for the (Z)-isomer predicts ready biodegradability (BIOWIN Linear Model probability: 0.8540; Non-Linear Model: 0.9938; Ultimate Survey Model: 3.0251, corresponding to 'weeks' half-life class) [1]. The log Kow is estimated at 2.54, with a corresponding water solubility of 555.2 mg/L at 25°C and a Henry's Law constant of 6.36 × 10⁻⁴ atm-m³/mol [1]. The bioaccumulation factor (BCF) is estimated at 22.03 L/kg wet-wt (Log BCF = 1.343), classifying the compound as having low bioaccumulation potential [1]. These environmental fate parameters can be contrasted with the saturated analog ethyl 2-methylpentanoate, which lacks the alkene functionality and would be expected to exhibit different biodegradation kinetics and partitioning behavior. The presence of the cis-configured double bond in the (Z)-isomer provides a defined site for both biotic and abiotic transformation reactions, making its environmental fate profile distinguishable from the saturated analog and from the trans isomer (which exhibits faster atmospheric oxidation as shown in Evidence Item 1).

Environmental risk assessment Biodegradation Green chemistry

Prioritized Industrial and Research Application Scenarios for Ethyl 2-methylpent-3-enoate, (3Z)- Based on Verified Differentiation Evidence


Analytical Reference Standard for GC-MS Quantification of Cis/Trans Isomer Ratios in Commercial Flavor Raw Materials

The (3Z)-isomer serves as the essential calibrant for determining the actual cis/trans isomer ratio in commercial 'high cis' ethyl 2-methyl-3-pentenoate batches (CAS 1617-23-8), which are specified with a broad cis range of ≥80% and trans range of 0.1–3.0% . Quality control laboratories procuring the pure (Z)-isomer can validate peak assignment, establish calibration curves, and quantify batch-to-batch isomer variability, which directly impacts organoleptic consistency in flavor formulations as established by the differentiated taste and aroma profile documented in Patent US 4,000,327 A [1].

Environmental Fate and Fragrance Substantivity Modeling Using Stereoisomer-Specific Atmospheric Oxidation Rates

The 12.9% longer tropospheric half-life of the (Z)-isomer (2.177 hrs) compared to the (E)-isomer (1.928 hrs), along with its 35% lower ozone reaction rate, provides stereoisomer-specific input parameters for environmental exposure models used in fragrance ingredient safety assessments [2]. Formulators developing air-care or personal-care products with defined substantivity requirements can use the isomer-specific EPI Suite parameters to generate more accurate environmental concentration predictions than those obtainable using generic ester class defaults or undefined mixture data [2].

EU REACH-Compliant Procurement for Flavouring Formulations Requiring Defined Stereoisomer Registration

EU-based flavor houses whose substance registrations specify the (Z)-isomer (EC No. 854-058-4, CAS 58625-89-1) must source the defined stereoisomer to maintain REACH compliance under the 'no data, no market' principle [3]. The independent registration dossier for the (Z)-isomer, with its quantified tonnage band of ≥0 to <10 tonnes/year, enables legal placement on the EEA market that would be compromised by substituting the unregistered or differently registered (E)-isomer (CAS 16489-03-5) or the generic mixture (CAS 1617-23-8) [3].

Stereochemical Probe in Synthesis: Exploiting (Z)-Configuration for Directed Oxidation and Derivatization Reactions

The defined (Z)-configuration of the double bond provides stereochemical control in subsequent synthetic transformations. Published methodology demonstrates that ethyl (Z)-2-methylpent-3-enoate undergoes singlet-oxygen photo-oxidation in CCl₄ with tetraphenylporphyrin as sensitizer to yield ethyl 3-hydroperoxy-2-methyl-4-pentenoate in 77% yield, where the 1,3-allylic strain inherent to the cis geometry directs the stereochemical course of the ene reaction [4]. This stereochemically controlled transformation is not achievable with the trans isomer or with an undefined cis/trans mixture, making the (Z)-isomer the required starting material for stereospecific synthetic pathways [4].

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